molecular formula C24H20N2 B146868 N,N'-Diphenylbenzidine CAS No. 531-91-9

N,N'-Diphenylbenzidine

Cat. No.: B146868
CAS No.: 531-91-9
M. Wt: 336.4 g/mol
InChI Key: FDRNXKXKFNHNCA-UHFFFAOYSA-N
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Description

N,N'-Diphenylbenzidine (CAS 531-91-9; molecular formula C₂₄H₂₀N₂) is a symmetric aromatic diamine derivative widely used in organic electronics and analytical chemistry. Its structure consists of a biphenyl core with two phenyl groups attached to each nitrogen atom, enabling efficient hole transport due to extended π-conjugation . Key properties include:

  • Thermal Stability: Melting point of 246–250°C , with applications requiring stability under high-temperature processing.
  • Electronic Properties: High HOMO (Highest Occupied Molecular Orbital) energy (~5.5 eV), facilitating hole injection in organic light-emitting diodes (OLEDs) .
  • Applications: Redox indicator in titrations , hole-transport layer (HTL) in OLEDs , and precursor in macrocycle synthesis .

Preparation Methods

Palladium-Catalyzed Coupling of 4,4'-Dibromobiphenyl and Aniline

Reaction Mechanism and Procedure

The most widely documented method for synthesizing N,N'-Diphenylbenzidine involves a palladium-catalyzed coupling reaction between 4,4'-dibromobiphenyl and aniline . This approach leverages Buchwald-Hartwig amination, a robust methodology for forming C–N bonds under catalytic conditions.

Typical Reaction Setup

  • Reactants :

    • 4,4'-Dibromobiphenyl (3.12 g, 10 mmol)

    • Aniline (2.3 mL, 25 mmol)

  • Catalyst System :

    • Pd₂(dba)₃ (183 mg, 0.2 mmol)

    • P(t-Bu)₃ (20 mg, 0.1 mmol)

  • Base : Sodium tert-butoxide (2.9 g, 30 mmol)

  • Solvent : Toluene (30 mL)

  • Conditions : 90°C, 3 hours under inert atmosphere .

Workup and Isolation
Post-reaction, the mixture is cooled, extracted with water and diethyl ether, and filtered to isolate the crude product. Washing with acetone and diethyl ether followed by vacuum drying yields this compound as a grey-brown crystalline powder (90% yield) .

Optimization Studies

Key variables influencing yield include:

  • Catalyst Loading : A Pd₂(dba)₃:P(t-Bu)₃ molar ratio of 2:1 ensures optimal activity while minimizing side reactions .

  • Temperature : Reactions below 80°C exhibit incomplete conversion, whereas temperatures above 100°C promote decomposition .

  • Base Selection : Sodium tert-butoxide outperforms weaker bases (e.g., K₂CO₃) by enhancing deprotonation of aniline .

Table 1: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Catalyst (Pd₂(dba)₃)0.2 mmolMaximizes C–N coupling
Ligand (P(t-Bu)₃)0.1 mmolPrevents Pd aggregation
Temperature90°CBalances rate and stability
Reaction Time3 hoursEnsures full conversion

Rearrangement of Tetraphenylhydrazine

Synthesis Pathway

An alternative route involves the acid-catalyzed rearrangement of tetraphenylhydrazine, as reported in redox chemistry studies . This method proceeds via a radical intermediate mechanism:

Step 1: Oxidation of Diphenylamine
Diphenylamine is oxidized using lead dioxide (PbO₂) in acidic media to form tetraphenylhydrazine :

2(C₆H₅)₂NHPbO₂, H⁺(C₆H₅)₂N–N(C₆H₅)₂2 \text{(C₆H₅)₂NH} \xrightarrow{\text{PbO₂, H⁺}} \text{(C₆H₅)₂N–N(C₆H₅)₂}

Step 2: Rearrangement to this compound
Tetraphenylhydrazine undergoes thermal or acid-induced rearrangement to yield this compound :

(C₆H₅)₂N–N(C₆H₅)₂Δ or H⁺N,N’-Diphenylbenzidine\text{(C₆H₅)₂N–N(C₆H₅)₂} \xrightarrow{\Delta \text{ or } \text{H⁺}} \text{this compound}

Challenges and Limitations

  • Low Yields : Early reports indicate yields below 50% due to competing decomposition pathways .

  • Sensitivity to Conditions : Over-oxidation or excessive acidity leads to tar formation, necessitating precise control .

Comparative Analysis of Synthesis Methods

Table 2: Method Comparison

ParameterPalladium-Catalyzed CouplingTetraphenylhydrazine Rearrangement
Yield90% <50%
Reaction Time3 hours12–24 hours
ScalabilityIndustrial-friendlyLaboratory-scale only
By-productsMinimalSignificant tar formation
CostHigh (Pd catalysts)Low (no precious metals)

Purification Techniques

Crude this compound is purified via:

  • Crystallization : Dissolution in hot toluene followed by gradual cooling yields high-purity crystals .

  • Vacuum Sublimation : Effective for removing residual aniline and ligands, achieving >98% purity .

Industrial-Scale Production Considerations

While the palladium-catalyzed method dominates pilot-scale synthesis, challenges persist:

  • Catalyst Recovery : Recycling Pd complexes reduces costs but requires specialized filtration systems .

  • Solvent Recycling : Toluene is distilled and reused, minimizing waste .

Chemical Reactions Analysis

Types of Reactions

N,N’-Diphenylbenzidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Electronics

N,N'-Diphenylbenzidine is widely used as a hole transport material (HTM) in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its excellent hole mobility and stability make it suitable for these applications.

Key Properties for Organic Electronics :

  • High hole mobility: 1×1031\times 10^{-3} cm2^2 V1^{-1} s1^{-1}
  • Energy levels: Highest Occupied Molecular Orbital (HOMO) at 5.5 eV and Lowest Unoccupied Molecular Orbital (LUMO) at 2.3 eV.

Photodetectors

DPB is utilized in photodetectors due to its ability to form high-quality thin films, enhancing device performance. The compound's electronic properties facilitate efficient charge transport, crucial for photodetection applications.

Perovskite Solar Cells

In perovskite solar cells, this compound serves as an interfacial passivation layer, improving efficiency and operational stability by reducing interfacial recombination losses. This application highlights the compound's role in advancing solar technology.

Optoelectronic Devices

Research has shown that DPB can be employed in various optoelectronic devices, including sensors and transistors, owing to its favorable electronic characteristics.

Case Study 1: Enhancement of OLED Performance

A study investigated the use of this compound as a hole transport layer in OLEDs. The results indicated that devices incorporating DPB exhibited improved efficiency and stability compared to those using traditional materials. The study highlighted the compound's ability to enhance charge carrier mobility, leading to better light emission properties .

Case Study 2: Photovoltaic Efficiency Improvement

Research published in Applied Physics Letters examined the incorporation of this compound in OPVs. The findings demonstrated that the addition of DPB significantly increased power conversion efficiency by optimizing the hole transport layer's properties and minimizing recombination losses .

Mechanism of Action

The mechanism of action of N,N’-Diphenylbenzidine involves its ability to participate in redox reactions and form stable intermediates. The compound can act as an electron donor or acceptor, depending on the reaction conditions. Its molecular targets include various enzymes and receptors involved in redox processes .

Comparison with Similar Compounds

Structural and Thermal Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Thermal Stability (TGA) Key Structural Features
N,N'-Diphenylbenzidine C₂₄H₂₀N₂ 336.42 246–250 Stable up to ~250°C Biphenyl core, para-substituted phenyl groups
TPD (N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine) C₃₈H₃₂N₂ 516.67 213 Stable in device operation (~100°C) Methyl groups on phenyl rings enhance solubility
NPD (N,N'-Di-1-naphthyl-N,N'-diphenylbenzidine) C₄₄H₃₂N₂ 588.75 280 High stability in HTL layers Naphthyl groups increase conjugation and rigidity
N,N'-Di-p-tolylbenzidine C₂₆H₂₄N₂ 356.49 N/A Higher stability than this compound Methyl substituents (p-tolyl) improve charge transport

Key Observations :

  • Substituent Effects : Methyl (TPD) or naphthyl (NPD) groups enhance solubility and film-forming ability compared to unsubstituted this compound .
  • Thermal Performance : NPD exhibits the highest melting point (280°C), making it suitable for high-temperature device fabrication .

Electronic Properties and Device Performance

Compound HOMO (eV) LUMO (eV) Bandgap (eV) External Quantum Efficiency (EQE) Key Applications
This compound 5.5 2.3 3.2 Not optimized for OLEDs Redox titrations , HTL in early OLEDs
TPD 5.5 2.3 3.2 10.6% Blue-violet OLEDs, HTL
NPD 5.4 2.2 3.2 19% (in phosphorescent OLEDs) High-efficiency OLEDs
N,N'-Di-p-tolylbenzidine 5.6 2.4 3.2 N/A Optoelectronic devices

Key Observations :

  • HOMO Levels: All compounds have similar HOMO values (~5.5 eV), enabling compatibility with indium tin oxide (ITO) anodes in OLEDs .
  • Efficiency: NPD outperforms others in EQE due to its rigid naphthyl groups, which reduce non-radiative decay .

Application-Specific Advantages

This compound: Preferred in redox titrations (e.g., with Ce⁴⁺) due to sharp transition potentials (0.76–0.94 V) . Limited in modern OLEDs due to inferior film stability compared to TPD/NPD .

TPD :

  • Dominates in blue-violet OLEDs with 10.6% EQE and 6.42 lm/W power efficiency .
  • Methyl groups reduce crystallinity, improving thin-film uniformity .

NPD :

  • Phosphorescent OLEDs achieve 19% EQE by confining triplet excitons .
  • Higher thermal stability (280°C) suits vacuum deposition processes .

Biological Activity

N,N'-Diphenylbenzidine (DPB) is an organic compound that has garnered attention due to its biological activity, particularly in the context of its potential toxicity and applications in various fields such as organic electronics. This article explores the biological activity of DPB, including its mechanisms of action, toxicity, and implications for health and industry.

Chemical Structure and Properties

This compound is an aromatic amine with the molecular formula C24H20N2C_{24}H_{20}N_2 and a molecular weight of approximately 336.44 g/mol. Its structure consists of two phenyl groups connected by a benzidine unit, which contributes to its electronic properties.

Toxicity and Carcinogenicity

The primary concern surrounding this compound is its potential carcinogenic effects. As an aromatic amine, it has been linked to mutagenic activities in various studies. For instance, compounds similar in structure to DPB have demonstrated the ability to induce DNA damage and promote tumorigenesis in animal models. The International Agency for Research on Cancer (IARC) has classified some benzidine derivatives as Group 1 carcinogens, indicating sufficient evidence of carcinogenicity in humans .

Antioxidant Properties

Recent studies have also examined the antioxidant properties of this compound. A study involving diabetic rats indicated that co-administration of DPB with adipose-derived mesenchymal stem cells (AD-MSCs) resulted in significant pancreatic anti-inflammatory and antioxidant effects. This suggests that while DPB poses risks, it may also have beneficial properties when used in specific therapeutic contexts .

The biological activity of this compound can be attributed to several mechanisms:

  • Oxidative Stress Modulation : DPB has been shown to influence oxidative stress pathways, potentially reducing oxidative damage in certain cellular environments.
  • DNA Interaction : The compound can intercalate into DNA, leading to structural changes that may result in mutagenic effects.
  • Enzymatic Interactions : DPB may interact with various enzymes involved in metabolic pathways, affecting their activity and leading to altered cellular responses.

Case Studies

  • Diabetes Management : A study highlighted the synergistic effect of combining DPB with AD-MSCs in diabetic rats. This combination resulted in enhanced hypoglycemic effects compared to either treatment alone, demonstrating a potential therapeutic application despite the compound's toxic profile .
  • Carcinogenic Risk Assessment : Research assessing occupational exposure to benzidine and its derivatives found a significant correlation between exposure levels and increased cancer incidence among workers . This underscores the need for stringent safety measures when handling such compounds.

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound and its analogs:

Compound NameMolecular FormulaMolecular WeightNotable Features
This compoundC24H20N2336.44 g/molPotential carcinogen; used in organic electronics
N,N'-Di(4-biphenylyl)-N,N'-diphenylbenzidineC30H26N2450.54 g/molExtended biphenyl structure; enhanced electronic properties
4,4'-DiaminobiphenylC12H12N2200.24 g/molShorter chain; used for different electronic applications

Q & A

Q. Basic: What are the recommended methods for synthesizing and purifying N,N'-Diphenylbenzidine for high-purity applications?

Answer:
this compound is typically synthesized via Ullmann coupling or palladium-catalyzed aryl-amine coupling reactions. For high-purity applications (>98%), sublimation is the preferred purification method. Sublimation removes impurities and solvents, yielding crystals with >99% purity (as seen in TPD derivatives) . Key steps include:

  • Temperature control : Sublimation at 280°C (melting point) under reduced pressure .
  • Solvent selection : Use THF for recrystallization to avoid residual contaminants .
  • Purity validation : Confirm via HPLC (≥98.0 area%) and elemental analysis (≥97.0% N-content) .

Q. Basic: How is this compound characterized to confirm its structural and electronic properties?

Answer:
Critical characterization methods include:

  • Spectroscopy : UV-Vis (λmax ~339 nm in THF) and fluorescence (λem ~398 nm) to assess optoelectronic behavior .
  • Thermal analysis : Melting point (246–250°C) and differential scanning calorimetry (DSC) to evaluate thermal stability .
  • Chromatography : HPLC for purity (>98.0 area%) and mass spectrometry for molecular weight confirmation (336.43 g/mol) .
  • Electrochemical analysis : Cyclic voltammetry to determine HOMO/LUMO levels (e.g., HOMO = −5.5 eV for TPD derivatives) .

Q. Advanced: How does the molecular structure of this compound derivatives influence their performance as hole-transport layers (HTLs) in OLEDs?

Answer:
Derivatives like TPD (N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine) and NPB (N,N′-di(1-naphthyl)-N,N′-diphenylbenzidine) exhibit tailored properties:

PropertyTPD NPB
HOMO (eV) −5.5−5.4
LUMO (eV) −2.3−2.6
Device Efficiency 1.4% EQE (blue)11.3% EQE (white)

Structural modifications (e.g., methyl or naphthyl substituents) enhance hole mobility and reduce energy barriers at electrode interfaces. For example, TPD’s methyl groups improve film morphology, while NPB’s naphthyl groups broaden bandgaps for multi-color emission .

Q. Advanced: What strategies mitigate efficiency losses in this compound-based OLEDs under operational stress?

Answer:
Efficiency losses arise from thermal degradation and exciton quenching . Mitigation strategies include:

  • Device architecture optimization : Layered structures (e.g., ITO/TPD/Alq3/MgAg) confine recombination zones, achieving 10,000 cd/m² luminance at 5.2 V .
  • Host-guest systems : Blending with phosphorescent hosts (e.g., 6% PtL30Cl) enhances stability, achieving 17.5 cd/A efficiency .
  • Thermal management : Sublimed purity (>99%) reduces trap densities, minimizing Joule heating .

Q. Advanced: How does purity impact the performance of this compound in optoelectronic devices?

Answer:
Impurities (>2%) introduce trap states, reducing charge mobility and luminance. Key findings:

  • Sublimed vs. unsublimed : Sublimation yields >99% purity, enabling 3.82 cd/A efficiency in green OLEDs, vs. 1.11 lm/W for unsublimed grades .
  • HPLC validation : Purity >98.0 area% ensures consistent HOMO/LUMO alignment, critical for hole injection .

Q. Basic: What handling and storage protocols are recommended for this compound?

Answer:

  • Storage : Keep in airtight glass vials at ≤15°C (dark) to prevent oxidation and photodegradation .
  • Handling : Use inert atmospheres (N2/Ar) during device fabrication to avoid moisture absorption .
  • Safety : Avoid inhalation (S22) and skin contact (S24/25); use PPE due to light sensitivity .

Q. Advanced: What analytical methods resolve contradictions in reported HOMO/LUMO values for this compound derivatives?

Answer:
Discrepancies arise from measurement techniques:

  • Photoelectron spectroscopy (UPS) : Directly measures HOMO (e.g., −5.5 eV for TPD) .
  • Cyclic voltammetry : Estimates HOMO via oxidation potentials, requiring calibration against ferrocene .
  • DFT calculations : Validate experimental data; TPD’s computed HOMO (−5.4 eV) aligns with UPS within 0.1 eV .

Properties

IUPAC Name

4-(4-anilinophenyl)-N-phenylaniline
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InChI

InChI=1S/C24H20N2/c1-3-7-21(8-4-1)25-23-15-11-19(12-16-23)20-13-17-24(18-14-20)26-22-9-5-2-6-10-22/h1-18,25-26H
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InChI Key

FDRNXKXKFNHNCA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=CC=C4
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Molecular Formula

C24H20N2
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DSSTOX Substance ID

DTXSID0060197
Record name N,N'-Diphenylbenzidine
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Molecular Weight

336.4 g/mol
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Physical Description

Solid; [Merck Index] Grey odorless powder; [Alfa Aesar MSDS]
Record name N,N'-Diphenylbenzidine
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CAS No.

531-91-9
Record name Diphenylbenzidine
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Record name [1,1'-Biphenyl]-4,4'-diamine, N4,N4'-diphenyl-
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Retrosynthesis Analysis

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